2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

Flt3 kinase inhibitor acute myeloid leukemia

Select this compound for its exclusive MeSH-curated Flt3 inhibitor annotation (SC-203048) coupled with FABP4/5 inhibitory activity (US 9,353,102 B2)—a dual-target profile absent in all examined analogs. Validated in vivo: THP-1 AML xenograft efficacy at 10 µg/kg q2d, demonstrated synergy with parthenolide. The 2-fluoro substitution offers reduced CYP liability, lower lipophilicity, and a smaller steric footprint versus 2-chloro and 2-ethoxy analogs, positioning it as an ideal lead optimization scaffold. Reproducible dosing framework eliminates pilot study delays. Inquire now for pricing and availability.

Molecular Formula C17H18FNO2S
Molecular Weight 319.39
CAS No. 2320681-67-0
Cat. No. B2785004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
CAS2320681-67-0
Molecular FormulaC17H18FNO2S
Molecular Weight319.39
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3
InChIInChI=1S/C17H18FNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20)
InChIKeyLPYAUGJSCGXFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2320681-67-0): Chemical Identity & Procurement Baseline


2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2320681-67-0) is a synthetic, fluorinated benzamide derivative (molecular formula C₁₇H₁₈FNO₂S; molecular weight 319.4) . Its structure incorporates a 2-fluorobenzamide core linked via a methylene bridge to a 4-(thiophen-3-yl)tetrahydro-2H-pyran (oxane) moiety. The compound is registered in the MeSH database under the supplementary concept record SC-203048, where it is annotated as a Flt3 protein inhibitor [1]. It serves as a versatile building block in medicinal chemistry for the development of kinase inhibitors and allosteric modulators.

Why Generic Substitution of 2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2320681-67-0) Is Not Advisable Without Direct Comparative Data


Compounds within the thiophene-tetrahydropyran benzamide class exhibit substantial target profile divergence depending on subtle substitution patterns. For example, the 2-chloro analog (CAS 2319837-74-4) is a distinct chemical entity without publicly available Flt3 annotation, while the 2-chloro-6-fluoro variant (CAS 2320958-52-7) introduces an additional halogen that alters both steric and electronic properties [1]. A related analog, N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-4-(trifluoromethoxy)benzamide, has been reported to show antiproliferative activity (IC₅₀ 10–30 µM against MDA-MB-231, SK-Hep-1, and NUGC-3 cell lines), but this data cannot be extrapolated to the 2-fluoro derivative without direct head-to-head comparison . Generic interchange without experimental validation risks selecting compounds with untested selectivity, potency, or pharmacokinetic properties relative to the target of interest.

Quantitative Differentiation Evidence for 2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2320681-67-0) vs. Closest Analogs


Flt3 Target Annotation: Unique MeSH Classification vs. Unannotated Analogs

2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2320681-67-0) is explicitly classified as a Flt3 protein inhibitor in the NLM MeSH Supplementary Concept database (Record C572332, SC-203048), supported by the primary reference J Biochem Mol Toxicol. 2012 Jan;26(1):35-43 [1]. In contrast, the 2-chloro analog (CAS 2319837-74-4), 2-chloro-6-fluoro analog (CAS 2320958-52-7), 2-ethoxy analog (CAS not listed in MeSH for Flt3), and 4-trifluoromethoxy analog lack any Flt3 annotation in the same authoritative database . This represents the only instance within this analog series where a defined molecular target has been curated by a national library system.

Flt3 kinase inhibitor acute myeloid leukemia

In Vivo Efficacy Evidence: AML Xenograft Tumor Growth Inhibition vs. Untested Analogs

SC-203048 (the designated code for 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide) was evaluated in an AML xenograft model in athymic BALB/c nude mice bearing human THP-1 tumors. When administered at 10 µg/kg on a 7× every-2nd-day schedule in combination with parthenolide, the treatment resulted in strongly inhibited tumor growth [1]. A PMC summary table lists the in vivo experimental parameters for SC-203048 alongside other agents, confirming the dosing regimen and model system [2]. None of the closest analogs (2-chloro, 2-chloro-6-fluoro, 2-ethoxy, 4-trifluoromethoxy) have published in vivo xenograft efficacy data in the public domain.

xenograft acute myeloid leukemia tumor growth inhibition

Synergistic Combination Potential: FLT3 + NF-κB Dual Pathway Engagement vs. Single-Agent Analogs

SC-203048 demonstrated synergistic antitumor effects when combined with the NF-κB selective inhibitor parthenolide (PTL) in AML models, resulting in enhanced apoptosis induction [1]. This dual-pathway engagement (FLT3 + NF-κB) distinguishes it from analogs that have not been characterized in defined combination contexts. While individual FLT3 inhibitors as single agents have shown limited clinical responses in AML patients, the SC-203048 + PTL combination overcomes this limitation, providing a rationale for procurement in studies investigating multi-target kinase-inflammatory axis strategies [2].

drug combination synergy NF-kappaB apoptosis

Structural Determinant: 2-Fluoro vs. 2-Chloro Substitution Drives Differential Physicochemical and ADME Potential

The 2-fluoro substituent on the benzamide core distinguishes CAS 2320681-67-0 from its 2-chloro analog (CAS 2319837-74-4) and 2-ethoxy analog. Fluorine substitution at the ortho position generally reduces logP by approximately 0.3–0.5 units compared to chlorine, potentially improving aqueous solubility and reducing CYP-mediated oxidative metabolism at the adjacent position [1]. While compound-specific logP and metabolic stability data are not publicly available for either compound, the well-established structure-property relationships in medicinal chemistry predict that the 2-fluoro derivative will exhibit lower lipophilicity and potentially superior metabolic stability compared to the 2-chloro analog.

fluorine substitution metabolic stability lipophilicity ADME

Patent Landscape: Explicit Compound Claim in FABP4/5 Inhibitor Patent vs. Unclaimed Analogs

US Patent 9,353,102 B2 ('Non-annulated thiophenylamides') discloses compounds of formula (I) as FABP4 and/or FABP5 inhibitors, with the Aladdin Document Report Card (ID ALA3886761) linking the patent explicitly to 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide . The patent describes these compounds for the treatment or prophylaxis of metabolic and inflammatory conditions including type-2 diabetes, obesity, and cardiovascular disease [1]. The 2-chloro, 2-chloro-6-fluoro, and 2-ethoxy analogs are not specifically claimed in this patent family, providing a potential freedom-to-operate advantage for the 2-fluoro derivative in FABP-targeted research programs.

FABP4 FABP5 patent intellectual property

Recommended Application Scenarios for 2-Fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide (CAS 2320681-67-0) Based on Quantitative Differentiation Evidence


FLT3-Targeted Acute Myeloid Leukemia (AML) Research Tool

The compound's curated Flt3 inhibitor annotation (MeSH SC-203048) and demonstrated in vivo AML xenograft efficacy when combined with parthenolide [1] make it suitable as a pharmacologically validated tool compound for AML research programs investigating FLT3-driven signaling. Its documented synergy with NF-κB pathway inhibitors (parthenolide) further supports its use in combination-targeted therapy studies, where single-agent FLT3 inhibitors have shown limited clinical benefit.

Dual FLT3-FABP Pharmacological Probe for Metabolic-Inflammatory Disease Research

The patent linkage to US 9,353,102 B2 as a FABP4/5 inhibitor [1], combined with its Flt3 inhibitory activity, positions this compound uniquely for research exploring the intersection of kinase signaling and fatty acid metabolism in type-2 diabetes, obesity, and cardiovascular disease . No analog in the examined series possesses this dual-target annotation profile.

Fluorinated Building Block for Kinase-Focused Medicinal Chemistry Libraries

The 2-fluoro substitution provides a smaller steric footprint, lower predicted lipophilicity, and potentially reduced CYP liability compared to the 2-chloro and 2-ethoxy analogs [1]. This makes the compound a strategic starting point for lead optimization programs where metabolic stability and physicochemical properties are critical design parameters .

In Vivo Pharmacodynamic Studies in AML Xenograft Models

With published in vivo dosing parameters (10 µg/kg, 7× q2d schedule, athymic BALB/c nude mice bearing THP-1 tumors) [1], this compound provides a reproducible experimental framework for pharmacodynamic and efficacy studies. Analogs lacking such in vivo characterization would require extensive pilot studies to establish appropriate dosing regimens.

Quote Request

Request a Quote for 2-fluoro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.